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Compound of Interest

Compound Name: Apricitabine

Cat. No.: B1214696

An In-depth Guide on the Discovery, Development, and Eventual Discontinuation of a
Promising Anti-HIV Agent

Introduction

Apricitabine (ATC), also known as AVX754 and SPD754, is an experimental nucleoside
reverse transcriptase inhibitor (NRTI) that showed significant promise in the treatment of HIV
infection, particularly against drug-resistant strains.[1] As a cytidine analogue, it is structurally
related to lamivudine and emtricitabine.[1] This technical guide provides a comprehensive
overview of the discovery, synthesis, mechanism of action, preclinical and clinical development
of Apricitabine, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The initial synthesis of Apricitabine was carried out by Belleau and Nguyen-Ba.[2] A more
efficient, three-step synthesis process was later developed starting from 2-(R)-
benzoyloxymethyl-1,3-oxathiolane.[2] This newer method yields the desired cis-(2R,4R) isomer
with over 99% diastereomeric excess through preferential crystallization, a significant
improvement as it circumvents the need for chromatography.[2]

The key steps in this optimized synthesis involve:

e Preparation of 2-(R)-benzoyloxymethyl-1,3-oxathiolane-S-oxide from 2-(R)-
benzoyloxymethyl-1,3-oxathiolane.[2]
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e Coupling of N-benzoylcytosine with the oxathiolane-S-oxide intermediate.[2]

e This process avoids the use of p-toluene sulphonic acid and a salt formation step, making it
more direct than previous methods.[2]

Mechanism of Action

Apricitabine is a prodrug that, once inside a host cell, undergoes phosphorylation to its active
triphosphate form (ATC-TP).[3] This process is initiated by the cellular enzyme deoxycytidine
kinase.[4] The active ATC-TP then competes with the natural deoxycytidine triphosphate for
incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[3][5] Upon
incorporation, ATC-TP acts as a chain terminator, preventing the completion of viral DNA

synthesis and thus inhibiting HIV replication.[3]
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Caption: Mechanism of action of Apricitabine.

Preclinical Development
In Vitro Antiviral Activity

Apricitabine demonstrated potent antiviral activity against both wild-type and NRTI-resistant
strains of HIV-1.[6][7] Its efficacy against strains with the M184V mutation, which confers high-
level resistance to lamivudine and emtricitabine, was a particularly promising feature.[6][8]
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Parameter Cell Line HIV-1 Strain Value Reference

EC50 T-cell lines Wild-type 1.0-10.0 uM [4]

EC50 PBMCs Wild-type 0.1-3.0uM [4]

EC50 PBMCs Wild-type 1.45 pM [9]
Lamivudine

EC50 PBMCs _ 2.2 uM [9]
(3TC) resistant
3TC and

EC50 PBMCs Zidovudine (AZT) 2.4 uM [9]
resistant

_ HIV-1 Reverse
Ki - _ 0.08 uM [10]
Transcriptase

) DNA polymerase
Ki - 300 uM [10]
o}
_ DNA polymerase
Ki - 12 uM [10]
B
) DNA polymerase
Ki - 112.25 pyM [10]
Y

EC50: 50% effective concentration; Ki: Inhibition constant; PBMCs: Peripheral blood
mononuclear cells.

Resistance Profile

In vitro studies indicated that resistance to Apricitabine develops slowly.[6] It maintained
significant activity against HIV-1 strains with various resistance mutations, including:

o M184V: A key mutation causing resistance to lamivudine and emtricitabine.[6][8]

o Thymidine Analogue Mutations (TAMs): Apricitabine showed less than a twofold reduction
in susceptibility in the presence of up to five TAMs.[11]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1932514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1932514/
https://www.medchemexpress.com/apricitabine.html
https://www.medchemexpress.com/apricitabine.html
https://www.medchemexpress.com/apricitabine.html
https://www.targetmol.com/compound/apricitabine
https://www.targetmol.com/compound/apricitabine
https://www.targetmol.com/compound/apricitabine
https://www.targetmol.com/compound/apricitabine
https://www.benchchem.com/product/b1214696?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20007333/
https://pubmed.ncbi.nlm.nih.gov/20007333/
https://www.researchgate.net/publication/24034000_Apricitabine_-_A_novel_nucleoside_reverse_transcriptase_inhibitor_for_the_treatment_of_HIV_infection_that_is_refractory_to_existing_drugs
https://www.benchchem.com/product/b1214696?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17542150/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» KB65R: While some newer trials suggested Apricitabine could induce the K65R mutation, it
generally showed a low propensity for selecting new resistance mutations.[1]

Mitochondrial Toxicity Studies

A significant concern with some NRTIs is mitochondrial toxicity, often due to the inhibition of the
human mitochondrial DNA polymerase-y.[12] In vitro studies using HepG2 human
hepatoblastoma cells were conducted to assess this risk.

Experimental Protocol: Mitochondrial DNA Quantification in HepG2 Cells

Cell Culture: Human HepG2 hepatoblastoma cells were cultured for up to 16 days.

Drug Exposure: The cells were exposed to various concentrations (0.3-300 puM) of
Apricitabine and other NRTIs.

DNA Extraction: Total DNA was extracted from the cultured cells.

Quantification: A duplex nucleic acid sequence-based amplification technique was used to
measure the ratio of mitochondrial DNA copies to genomic DNA copies.[12]

The results showed that, similar to tenofovir, Apricitabine had no significant effect on
mitochondrial DNA content, suggesting a favorable mitochondrial toxicity profile.[12] In
contrast, other NRTIs like alovudine, zalcitabine, didanosine, and stavudine markedly reduced
mitochondrial DNA levels.[12]

Clinical Development

Apricitabine progressed through to Phase 1lIb clinical trials and was granted fast-track status
by the U.S. Food and Drug Administration (FDA).[1][3]

Pharmacokinetics

Pharmacokinetic studies were conducted in both healthy volunteers and HIV-infected patients.
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Parameter Population Dose Value Reference

Bioavailability - Oral 65-80% [11]
Healthy 400-1600 mg

Tmax ) ~1.5- 2 hours [13]
Volunteers (single)
Healthy 400-1600 mg

T1/2 (plasma) ) ~3 hours [13]
Volunteers (single)

T1/2 (intracellular

) - - 6-7 hours [11]
triphosphate)
65-80%
) Healthy 400-1600 mg )
Excretion ) unchanged in [13]
Volunteers (single) )
urine
Cmax ] )
) HIV-infected 800 mg twice 555+1.94
(intracellular ] ) o [14]
) patients daily pmol/million cells
triphosphate)

Tmax: Time to maximum plasma concentration; T1/2: Elimination half-life; Cmax: Maximum
plasma concentration.

The pharmacokinetic profile of Apricitabine was found to be largely linear, with renal excretion
being the primary route of elimination, suggesting a low potential for interactions with drugs
metabolized by the liver.[13][14]

Clinical Efficacy

Clinical trials demonstrated Apricitabine’s potent antiviral activity in both treatment-naive and
treatment-experienced patients.

Phase Il Monotherapy Trial (Antiretroviral-Naive Patients)
» Design: A 10-day, randomized, double-blind, placebo-controlled study.[15]

o Results: At a dose of 1200 mg/day, Apricitabine monotherapy resulted in a mean viral load
reduction of 1.65 log10 HIV-1 RNA copies/mL.[11][15]
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Mean Viral Load Reduction
Dose (per day) Reference
(log10) at Day 10

400 mg -1.18 [15]
800 mg -1.28 (at day 7) [15]
1200 mg -1.65 [15]
1600 mg -1.58 [15]

Phase IIb Trial (Treatment-Experienced Patients with M184V)

o Design: A 21-day, randomized, double-blind study in patients failing therapy that included
lamivudine.[16]

» Results: Patients receiving 800 mg of Apricitabine twice daily experienced a mean viral load
reduction of -0.90 log10 copies/mL, compared to a -0.03 log10 change in the lamivudine
group.[16]

Safety and Tolerability

Apricitabine was generally well-tolerated in clinical studies.[3][15] The most commonly
reported adverse events included headache, nasal congestion, and muscle pain.[1] Unlike
some other NRTIs, it was not associated with significant liver or kidney toxicity, bone marrow
suppression, or abnormal lipase levels.[1]

Drug Interactions

 Tipranavir/Ritonavir: Co-administration with this protease inhibitor combination resulted in a
moderate, but not clinically significant, increase in Apricitabine exposure. No dose
adjustment was deemed necessary.[17]

e Lamivudine (3TC) and Emtricitabine (FTC): Due to a shared intracellular phosphorylation
pathway via deoxycytidine kinase, co-administration with 3TC or FTC led to a concentration-
dependent decrease in the phosphorylation of Apricitabine.[4] This antagonistic interaction
meant that Apricitabine could not be used clinically with these agents.[4][11]
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Development History and Discontinuation

The development of Apricitabine involved several pharmaceutical companies over its lifespan.

BioChem Pharma

Acquired

Shire Pharmaceuticals
(Acquired BioChem)
(SPD754)

Discovery & Initial Synthesis
(BCH10618)

Licensed

Avexa Pharmaceuticals
(Licensed from Shire)
(AVX754)

Preclinical Studies
(In Vitro / In Vivo)

Phase | Trials
(Safety & PK in Volunteers)

Phase lla/llb Trials
(Efficacy & Dosing)

Phase Il Trials Planned

Lack of Funding/Partner

Development Halted
(May 2010)
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Caption: Development and corporate history of Apricitabine.
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Apricitabine was first developed by BioChem Pharma (as BCH10618).[1] Shire
Pharmaceuticals later acquired BioChem Pharma and continued development under the
codename SPD754.[1] Subsequently, Shire licensed the drug to the Australian company Avexa
Pharmaceuticals, where it was known as AVX754.[1] Despite promising Phase Ilb results,
Avexa announced in May 2010 that it was halting the development program for Apricitabine
after failing to secure a partner to fund the more extensive and costly Phase Il trials.[18]

Conclusion

Apricitabine represented a significant advancement in the field of NRTI development, offering
a potent new option against HIV, including strains resistant to commonly used therapies. Its
favorable resistance profile, good tolerability, and low risk of mitochondrial toxicity made it a
promising candidate. However, the substantial financial investment required for Phase Il
clinical trials proved to be an insurmountable hurdle, leading to the discontinuation of its
development. The story of Apricitabine serves as a case study in the complexities and
challenges of pharmaceutical development, where promising science must align with economic
realities to bring new therapies to patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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